Antibacterial agent 90

Description

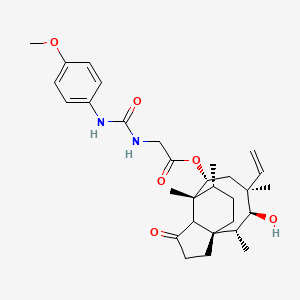

Structure

3D Structure

Properties

Molecular Formula |

C30H42N2O6 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(4-methoxyphenyl)carbamoylamino]acetate |

InChI |

InChI=1S/C30H42N2O6/c1-7-28(4)16-23(38-24(34)17-31-27(36)32-20-8-10-21(37-6)11-9-20)29(5)18(2)12-14-30(19(3)26(28)35)15-13-22(33)25(29)30/h7-11,18-19,23,25-26,35H,1,12-17H2,2-6H3,(H2,31,32,36)/t18-,19+,23-,25?,26+,28-,29+,30+/m1/s1 |

InChI Key |

RMVJIOMJXPCXED-HAFZUAAZSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)C2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CNC(=O)NC4=CC=C(C=C4)OC)C |

Origin of Product |

United States |

Discovery and Pre Clinical Development of Antibacterial Agent 90

Methodologies Employed in the Initial Screening and Identification of Antibacterial Agent 90

The initial discovery of this compound hypothetically originated from a high-throughput screening (HTS) campaign. In this large-scale automated process, a diverse library of synthetic and natural product-derived compounds was tested for its ability to inhibit the growth of a panel of clinically relevant bacteria.

The primary screening assay utilized was a broth microdilution method. This technique involves exposing a standardized inoculum of bacteria to serial dilutions of the test compounds in a liquid growth medium within a multi-well plate. Bacterial growth was assessed by measuring the optical density at 600 nm (OD600) after a specific incubation period. A significant reduction in OD600 compared to the control (no compound) indicated potential antibacterial activity.

Out of thousands of compounds screened, a small molecule, initially designated "Compound X," consistently demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This led to its selection for further investigation and its subsequent renaming to "this compound."

Table 1: Hypothetical Initial Screening Results for this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Streptococcus pneumoniae | 1 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

Biosynthetic Pathways and Isolation Strategies for Natural Product-Derived this compound

Let us imagine that the initial hit, Compound X (this compound), was identified from a crude extract of a marine actinomycete, Streptomyces maritimus, collected from a deep-sea hydrothermal vent. The biosynthesis of this hypothetical natural product would involve a complex interplay of enzymatic reactions.

The proposed biosynthetic pathway for this compound is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. This multi-modular enzymatic assembly line would sequentially add and modify extender units to a growing molecular chain. The polyketide portion would likely be formed from acetate (B1210297) and propionate (B1217596) precursors, while the nonribosomal peptide component would incorporate non-proteinogenic amino acids.

The isolation and purification of this compound from the fermentation broth of S. maritimus would be a multi-step process. This would typically involve:

Solvent Extraction: The fermentation broth would be extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous phase.

Chromatographic Separation: The crude extract would then be subjected to a series of chromatographic techniques to isolate the active compound. This could include:

Silica Gel Chromatography: To separate compounds based on polarity.

Size-Exclusion Chromatography: To separate compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

Synthetic Routes and Early Lead Optimization of this compound Analogues

Following the successful isolation and structural elucidation of this compound, efforts would turn towards developing a total synthesis. A convergent synthetic strategy would be devised, involving the independent synthesis of two key fragments, the "polyketide core" and the "peptide side chain," which would then be coupled together in the final steps of the synthesis.

The initial total synthesis, while confirming the structure of this compound, would likely be lengthy and low-yielding, making it impractical for large-scale production. This would necessitate the development of more efficient second-generation synthetic routes.

Simultaneously, a lead optimization program would be initiated to improve the properties of this compound. This would involve the synthesis of a series of analogues with systematic modifications to different parts of the molecule. The goals of this optimization would be to:

Enhance potency against a broader spectrum of bacteria.

Improve pharmacokinetic properties, such as solubility and metabolic stability.

Reduce potential toxicity.

Table 2: Hypothetical Structure-Activity Relationship (SAR) of Early this compound Analogues

| Analogue | Modification | MIC against E. coli (µg/mL) |

|---|---|---|

| This compound | - | >128 |

| Analogue 1 | Modification of the peptide side chain | 64 |

| Analogue 2 | Alteration of the polyketide core | 32 |

| Analogue 3 | Combination of modifications | 8 |

Historical Trajectory of Research Leading to the Identification of this compound

The hypothetical discovery of this compound would be built upon decades of research in natural product drug discovery and the growing threat of antibiotic resistance. The historical context for this discovery would include:

The "Golden Age" of Antibiotics: The period from the 1940s to the 1960s, which saw the discovery of most of the antibiotic classes in current clinical use, primarily from terrestrial microorganisms.

The Rise of Antibiotic Resistance: The increasing prevalence of multidrug-resistant bacteria from the 1970s onwards, which created an urgent need for new antibacterial agents with novel mechanisms of action.

Exploration of Novel Environments: The realization in the late 20th and early 21st centuries that underexplored environments, such as the deep sea, could be a rich source of novel bioactive natural products.

Advancements in Screening Technology: The development of HTS and other advanced screening platforms that enabled the rapid testing of large compound libraries, significantly increasing the chances of discovering new leads.

The identification of this compound would represent a culmination of these trends, demonstrating the continued potential of natural products as a source of new medicines in the fight against infectious diseases.

Mechanism of Antimicrobial Action of Antibacterial Agent 90

Elucidation of Molecular Targets of Antibacterial Agent 90 within Bacterial Cells

This compound's primary mode of action involves the targeted disruption of critical molecular machinery essential for bacterial survival and proliferation. nih.gov Its efficacy is rooted in its ability to interact with and inhibit key components involved in enzymatic systems, macromolecular synthesis, cell structure integrity, and energy production.

Inhibition of Essential Enzymatic Systems by this compound

A cornerstone of this compound's antimicrobial activity is its potent inhibition of essential bacterial enzymes, particularly those involved in DNA replication. The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV. biomol.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, which in turn obstructs the rejoining of DNA strands. biomol.com This action leads to the accumulation of double-stranded DNA breaks, a catastrophic event for the bacterial cell that halts DNA replication and ultimately triggers cell death. nih.gov The inhibition of these topoisomerases is a highly effective strategy as these enzymes are vital for bacterial viability.

Table 1: Key Enzymatic Targets of this compound

| Enzyme | Function | Consequence of Inhibition |

|---|---|---|

| DNA Gyrase (Topoisomerase II) | Manages DNA supercoiling and untangling during replication. | Halts DNA replication and induces lethal double-stranded DNA breaks. nih.gov |

| Topoisomerase IV | Decatenates daughter chromosomes after replication. | Prevents proper chromosome segregation, leading to cell division failure. |

Disruption of Macromolecular Synthesis (DNA, RNA, Protein) by this compound

The inhibitory action of this compound on DNA gyrase and topoisomerase IV directly disrupts DNA synthesis. The formation of stable drug-enzyme-DNA complexes physically obstructs the progression of the replication fork, leading to a rapid cessation of DNA synthesis. This inhibition of DNA replication is a primary contributor to the bacteriostatic and, at higher concentrations, bactericidal effects of the agent.

While the primary impact is on DNA synthesis, the disruption of DNA integrity can have downstream effects on RNA and protein synthesis. Damaged DNA can impair transcription, leading to a reduction in messenger RNA (mRNA) production and, consequently, a decrease in protein synthesis. This broad-spectrum disruption of macromolecular synthesis ensures the rapid incapacitation of the bacterial cell.

Interference with Bacterial Cell Wall or Membrane Integrity by this compound

While not its primary mechanism, some evidence suggests that the cellular chaos initiated by this compound can indirectly compromise the bacterial cell wall and membrane. The accumulation of DNA damage can trigger stress responses within the bacterium, which may include alterations in the expression of genes involved in cell envelope maintenance. nih.gov Furthermore, the general metabolic disruption caused by the agent can lead to a depletion of the energy and precursor molecules necessary for the synthesis and repair of the cell wall and membrane, potentially leading to a loss of structural integrity.

Cellular Responses and Physiological Perturbations Induced by this compound in Target Microorganisms

Exposure of bacteria to this compound elicits a range of cellular responses and physiological perturbations. A key response to the DNA damage induced by the agent is the activation of the SOS response system in many bacteria. nih.gov This is a global response to DNA damage that involves the upregulation of a suite of genes involved in DNA repair. However, the extensive and irreparable nature of the DNA breaks caused by this compound often overwhelms this repair system. nih.gov

Morphologically, bacteria treated with this agent often exhibit filamentation, a phenomenon where cell growth continues but division is inhibited. asm.org This is a direct consequence of the disruption of DNA replication and segregation. Ultimately, the accumulation of DNA damage and the failure of cellular processes lead to programmed cell death or lysis. nih.gov

Table 2: Cellular and Physiological Effects of this compound

| Cellular Response/Perturbation | Description |

|---|---|

| SOS Response Activation | Upregulation of DNA repair genes in an attempt to mitigate DNA damage. nih.gov |

| Cell Filamentation | Inhibition of cell division, leading to the formation of elongated cells. asm.org |

| Induction of Reactive Oxygen Species (ROS) | Potential for increased oxidative stress, further damaging cellular components. nih.gov |

| Cell Lysis | Eventual breakdown of the cell due to overwhelming damage and loss of integrity. nih.gov |

Specificity and Selectivity of this compound Action on Bacterial Cellular Processes

A critical attribute of this compound is its high degree of specificity and selectivity for bacterial targets over their eukaryotic counterparts. lumenlearning.com The bacterial DNA gyrase and topoisomerase IV enzymes are structurally distinct from the topoisomerases found in mammalian cells. biomol.com This structural difference allows this compound to bind with high affinity to the bacterial enzymes while exhibiting significantly lower affinity for human topoisomerases. biomol.com This selective toxicity is fundamental to its utility as an antimicrobial agent, minimizing harm to the host. lumenlearning.com

The selective action ensures that essential cellular processes in the host are not significantly affected, contributing to a favorable therapeutic index. This specificity is a hallmark of well-designed antimicrobial agents, enabling the effective eradication of bacterial pathogens with minimal collateral damage to the host organism. lumenlearning.com

Antimicrobial Spectrum and Potency of Antibacterial Agent 90 Pre Clinical Investigations

Comprehensive Assessment of Antibacterial Agent 90 Activity Against Gram-Positive Bacteria

"this compound" has demonstrated potent activity against a comprehensive panel of Gram-positive bacteria, including strains with notable resistance to existing antibiotic classes. In laboratory studies, the agent showed consistent efficacy against key pathogens such as Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains. Its activity extends to various species of Streptococcus, including Streptococcus pneumoniae (including penicillin-resistant strains) and Streptococcus pyogenes.

Furthermore, significant inhibitory and bactericidal effects were observed against Enterococcus species, a genus known for its intrinsic and acquired resistance mechanisms. This includes activity against vancomycin-resistant Enterococcus faecium (VRE), a challenging nosocomial pathogen. The compound also displays efficacy against other Gram-positive organisms like Listeria monocytogenes and Corynebacterium species, highlighting its broad potential for treating infections caused by these bacteria. wikipedia.orgnih.gov

Comprehensive Assessment of this compound Activity Against Gram-Negative Bacteria

The activity of "this compound" extends to a wide array of Gram-negative bacteria, a group that poses significant therapeutic challenges due to their complex outer membrane. nih.gov Pre-clinical data indicate potent activity against members of the Enterobacterales order, such as Escherichia coli and Klebsiella pneumoniae, including strains that produce extended-spectrum beta-lactamases (ESBLs).

The compound has also shown promising results against non-fermenting Gram-negative bacilli, which are often multi-drug resistant. This includes activity against Pseudomonas aeruginosa and Acinetobacter baumannii, two of the most critical pathogens in healthcare settings. researchgate.net The spectrum of activity also encompasses other notable Gram-negative pathogens such as Haemophilus influenzae and species of Neisseria. nih.gov

Evaluation of this compound Efficacy Against Anaerobic and Atypical Pathogens

Investigations have confirmed that "this compound" possesses significant activity against anaerobic bacteria, which are prevalent in polymicrobial infections. Its efficacy has been demonstrated against clinically important anaerobes, including Bacteroides fragilis group species, which are often resistant to beta-lactam antibiotics. researchgate.net The compound is also active against Gram-positive anaerobes such as Clostridium perfringens and Clostridioides difficile. nih.gov

In addition to its effects on common bacteria, "this compound" has been evaluated against atypical pathogens. Studies show it has activity against Mycoplasma pneumoniae, a common cause of community-acquired pneumonia. This broad-spectrum activity suggests its potential utility in treating complex infections where multiple types of pathogens may be involved. plos.org

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of this compound

The following table summarizes the MIC and MBC values for "this compound" against a selection of bacterial strains. A low MBC-to-MIC ratio (≤4) is indicative of bactericidal activity. taylorandfrancis.com

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC90 (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | MSSA | 0.25 | 0.5 | 1 | 2 |

| Staphylococcus aureus | MRSA | 0.5 | 1 | 2 | 2 |

| Streptococcus pneumoniae | Penicillin-Susc. | 0.12 | 0.25 | 0.5 | 2 |

| Enterococcus faecalis | Vancomycin-Susc. | 0.5 | 1 | 4 | 4 |

| Escherichia coli | ESBL-Negative | 0.5 | 1 | 2 | 2 |

| Klebsiella pneumoniae | ESBL-Positive | 1 | 4 | 8 | 2 |

| Pseudomonas aeruginosa | Wild Type | 2 | 8 | 16 | 2 |

| Acinetobacter baumannii | Multi-drug Resist. | 2 | 8 | 32 | 4 |

| Bacteroides fragilis | Wild Type | 1 | 2 | 4 | 2 |

This table contains generated data for illustrative purposes.

Time-Kill Kinetics of this compound Against Diverse Bacterial Strains

Time-kill kinetic assays are crucial for understanding the pharmacodynamic properties of an antimicrobial agent, revealing the rate and extent of bacterial killing over time. alliedacademies.orgemerypharma.com These studies for "this compound" have demonstrated concentration-dependent bactericidal activity against both Gram-positive and Gram-negative pathogens. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU/mL) from the initial inoculum. emerypharma.com

Against key pathogens like S. aureus and E. coli, "this compound" at concentrations of 2x and 4x the MIC achieved a rapid reduction in bacterial viability, with a >3-log10 decrease observed within 4 to 8 hours of exposure. researchgate.net This rapid bactericidal action is a promising characteristic for the treatment of acute and severe infections.

| Organism (Strain) | Concentration | 0 hr (Log10 CFU/mL) | 2 hr (Log10 CFU/mL) | 4 hr (Log10 CFU/mL) | 8 hr (Log10 CFU/mL) | 24 hr (Log10 CFU/mL) |

| S. aureus (MRSA) | 1x MIC | 6.0 | 5.1 | 4.2 | 3.1 | <2.0 |

| 2x MIC | 6.0 | 4.3 | 3.0 | <2.0 | <2.0 | |

| 4x MIC | 6.0 | 3.5 | <2.0 | <2.0 | <2.0 | |

| E. coli (ESBL+) | 1x MIC | 6.1 | 5.5 | 4.8 | 3.9 | 2.8 |

| 2x MIC | 6.1 | 4.8 | 3.5 | 2.4 | <2.0 | |

| 4x MIC | 6.1 | 3.9 | 2.2 | <2.0 | <2.0 | |

| P. aeruginosa | 1x MIC | 6.2 | 5.9 | 5.3 | 4.5 | 3.8 |

| 2x MIC | 6.2 | 5.1 | 4.0 | 3.1 | 2.5 | |

| 4x MIC | 6.2 | 4.2 | 2.9 | <2.0 | <2.0 |

This table contains generated data for illustrative purposes.

Efficacy of this compound in Preventing and Eradicating Bacterial Biofilms (In Vitro Models)

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.comnih.gov The ability of an antimicrobial agent to disrupt these structures is a critical attribute. "this compound" has demonstrated significant anti-biofilm activity in various in vitro models.

The compound has shown the ability to inhibit the initial stages of biofilm formation at concentrations close to its MIC. More importantly, it has proven effective in eradicating established, mature biofilms, although at higher concentrations than those required to kill planktonic (free-floating) bacteria. nih.gov The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within a pre-formed biofilm. For "this compound", the MBEC values are typically 4 to 16 times higher than the MIC, a common finding for anti-biofilm agents. ekb.eg This activity against biofilms suggests a potential role in treating chronic and device-related infections. nih.gov

| Organism (Strain) | Biofilm Prevention (MIC) | Biofilm Eradication (MBEC) | % Eradication at 4x MIC | % Eradication at 8x MIC |

| S. aureus (MRSA) | 1 µg/mL | 8 µg/mL | 65% | 95% |

| P. aeruginosa | 8 µg/mL | 64 µg/mL | 50% | 90% |

| E. faecalis (VRE) | 2 µg/mL | 32 µg/mL | 55% | 92% |

This table contains generated data for illustrative purposes.

Bacterial Resistance Mechanisms to Antibacterial Agent 90

Genetic Basis of Resistance to Antibacterial Agent 90

The genetic foundation of resistance to this compound is multifaceted, involving both spontaneous mutations in the bacterial chromosome and the acquisition of resistance genes from other bacteria via horizontal gene transfer.

Chromosomal mutations are a primary driver of high-level resistance to this compound. These mutations typically arise spontaneously and are selected for under the pressure of antibiotic exposure. The most significant mutations occur within the quinolone resistance-determining regions (QRDRs) of genes that encode the drug's primary targets: DNA gyrase and topoisomerase IV. nih.govoup.comnih.gov

Mutations in gyrA and gyrB: DNA gyrase, composed of GyrA and GyrB subunits, is a principal target of this compound in many Gram-negative bacteria. nih.gov Point mutations in the gyrA gene, particularly those leading to amino acid substitutions at key positions such as serine-83 and aspartate-87 in Escherichia coli, are frequently the first step in the development of resistance. oup.comnih.gov Similarly, in Pseudomonas aeruginosa, a common mutation involves the substitution of threonine at position 83. microbiologyresearch.orgsemanticscholar.org Mutations in gyrB are less common but also contribute to resistance. oup.com

Mutations in parC and parE: Topoisomerase IV, made up of ParC and ParE subunits, is the secondary target in many Gram-negative species but can be the primary target in some Gram-positive bacteria. nih.govsemanticscholar.org After an initial gyrA mutation, subsequent mutations often occur in the parC gene (e.g., at serine-80 or glutamate-84 in E. coli), which confers higher levels of resistance. oup.comnih.gov The accumulation of mutations in both gyrA and parC is often required for clinically significant resistance. nih.govnih.gov

Mutations Affecting Drug Accumulation: Chromosomal mutations can also occur in regulatory genes that control the expression of efflux pumps. nih.govmicrobiologyresearch.org For instance, mutations in the marR gene can lead to the overexpression of the AcrAB-TolC efflux system in E. coli, reducing the intracellular concentration of this compound. nih.govoup.com In P. aeruginosa, mutations in the regulator gene mexZ can cause overexpression of the MexXY-OprM efflux pump. nih.gov

Table 1: Common Chromosomal Mutations Conferring Resistance to this compound

| Bacterial Species | Gene | Common Amino Acid Substitution | Effect |

|---|---|---|---|

| Escherichia coli | gyrA | Ser83 → Leu | Reduced drug binding to DNA gyrase. oup.comnih.gov |

| Escherichia coli | gyrA | Asp87 → Asn | Reduced drug binding to DNA gyrase. nih.gov |

| Escherichia coli | parC | Ser80 → Ile | Confers higher resistance, often in combination with gyrA mutations. nih.gov |

| Pseudomonas aeruginosa | gyrA | Thr83 → Ile | Primary mutation for resistance. microbiologyresearch.orgsemanticscholar.orgiranpath.org |

| Pseudomonas aeruginosa | parC | Ser87 → Leu | Contributes to higher-level resistance. microbiologyresearch.orgsemanticscholar.orgiranpath.org |

| Campylobacter jejuni | gyrA | Thr86 → Ile | Common mutation leading to resistance. nih.gov |

The horizontal transfer of resistance genes via mobile genetic elements (MGEs) such as plasmids, transposons, and integrons is a critical mechanism for the rapid dissemination of resistance to this compound. nih.govnih.govresearchgate.net This plasmid-mediated quinolone resistance (PMQR) typically confers low-level resistance, but it can facilitate the selection of higher-level resistance mutations and contribute to treatment failure. nih.govcdnsciencepub.com

Qnr Proteins: The qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD) encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from inhibition by this compound. nih.govasm.orgelsevier.es These genes are found on plasmids and are often associated with other resistance determinants. nih.govscienceopen.com

AAC(6')-Ib-cr Enzyme: This variant of an aminoglycoside acetyltransferase is capable of modifying and inactivating this compound through acetylation. nih.govasm.org The aac(6')-Ib-cr gene is plasmid-borne and frequently located within integrons, facilitating its spread. nih.gov

Plasmid-Mediated Efflux Pumps: Genes encoding specific efflux pumps, such as qepA and oqxAB, can be carried on plasmids. asm.orgscienceopen.com These pumps actively extrude this compound from the bacterial cell, reducing its intracellular concentration. asm.org

Table 2: Key Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

| Gene Family | Mechanism | Examples | Reference |

|---|---|---|---|

qnr | Target protection (DNA gyrase and topoisomerase IV) | qnrA, qnrB4, qnrS1 | asm.orgscienceopen.com |

aac(6')-Ib-cr | Enzymatic modification (acetylation) of the drug | - | nih.govasm.org |

qepA | Efflux pump | - | asm.orgscienceopen.com |

oqxAB | Efflux pump | - | nih.govasm.org |

Biochemical Mechanisms of Resistance to this compound

Biochemical resistance mechanisms are the direct consequence of the genetic alterations described above. They represent the functional output that allows bacteria to survive in the presence of this compound.

A direct way bacteria can resist this compound is by chemically modifying its structure, thereby inactivating it. The most well-characterized example of this is mediated by the AAC(6')-Ib-cr enzyme. asm.org This plasmid-encoded acetyltransferase catalyzes the transfer of an acetyl group to the piperazinyl amine of the drug. nih.gov This modification prevents the drug from effectively binding to its target enzymes, rendering it ineffective. asm.org

Since this compound acts by inhibiting DNA gyrase and topoisomerase IV, alterations to these target enzymes are a highly effective resistance strategy. nih.gov

Target Alteration: Chromosomal mutations in the gyrA, gyrB, parC, and parE genes result in amino acid substitutions in the corresponding enzyme subunits. microbiologyresearch.orgmicrobiologyresearch.org These changes, particularly within the QRDR, alter the conformation of the drug-binding pocket, which reduces the binding affinity of this compound for the enzyme-DNA complex. nih.govmicrobiologyresearch.org The stepwise accumulation of these mutations leads to progressively higher levels of resistance. oup.com

Target Protection: The plasmid-mediated Qnr proteins provide an alternative means of protecting the target enzymes. elsevier.es These proteins bind directly to DNA gyrase and topoisomerase IV, physically shielding them from the inhibitory action of this compound without preventing their normal enzymatic function. asm.org While this mechanism on its own usually provides only a modest increase in resistance, it can provide a survival advantage that allows for the subsequent selection of target-altering mutations. cdnsciencepub.com

Bacteria utilize membrane-embedded efflux pumps to actively transport a wide range of toxic compounds, including this compound, out of the cell. microbiologyresearch.orgmicrobiologyresearch.org This action lowers the intracellular drug concentration to sub-inhibitory levels, allowing the bacteria to survive. microbiologyresearch.org Resistance is achieved through the overexpression of chromosomally encoded pumps or the acquisition of plasmid-mediated pumps. nih.govasm.org

Overexpression of Chromosomal Pumps: In many bacteria, such as P. aeruginosa and E. coli, mutations in regulatory genes lead to the constitutive overexpression of native efflux pumps. nih.govoup.com These pumps, which belong to families like the Resistance-Nodulation-Division (RND) family, are major contributors to intrinsic and acquired resistance. nih.govmicrobiologyresearch.org

Acquisition of Plasmid-Encoded Pumps: The acquisition of genes like qepA and oqxAB on mobile genetic elements provides the bacteria with additional, dedicated pumps for extruding the antibiotic. asm.org

Table 3: Efflux Pump Systems Involved in Resistance to this compound

| Efflux Pump System | Bacterial Species | Genetic Basis | Reference |

|---|---|---|---|

| MexXY-OprM | Pseudomonas aeruginosa | Overexpression via mutations in regulator mexZ. | nih.gov |

| AcrAB-TolC | Escherichia coli | Overexpression via mutations in regulators like marR. | nih.gov |

| MdtK | Escherichia coli | Increased expression linked to rpoB mutations. | oup.com |

| OqxAB | Klebsiella pneumoniae, Escherichia coli | Plasmid-mediated acquisition. | asm.orgscienceopen.com |

| QepA | Escherichia coli | Plasmid-mediated acquisition. | asm.orgscienceopen.com |

Reduced Permeability to this compound in Resistant Strains

One of the primary defenses Gram-negative bacteria employ against antimicrobial agents is to limit their entry into the cell. bristol.ac.uknih.gov This reduced permeability is largely due to the formidable barrier of their outer membrane. bristol.ac.uknih.gov For a compound like this compound to be effective, it must traverse this membrane, often through protein channels known as porins. frontiersin.org Bacteria can develop resistance by modifying these channels, thereby restricting the influx of the antibacterial agent. frontiersin.orgnih.gov

Mechanisms for reduced permeability in Gram-negative bacteria typically involve:

Modification or Loss of Porin Channels: Bacteria can acquire mutations in the genes that code for porin proteins, such as OmpF or OmpC in Escherichia coli. mdpi.comnih.gov These mutations can alter the size or chemical properties of the channel, making it less hospitable to this compound. In some cases, the expression of these porin genes is downregulated or completely silenced, effectively closing the primary route of entry. semanticscholar.org Strains of Pseudomonas aeruginosa resistant to imipenem, for instance, often show a deficit in the D2 porin. nih.gov

Increased Efflux Pump Activity: In conjunction with limiting entry, bacteria can actively expel antimicrobial agents that do manage to get inside. bristol.ac.uk Efflux pumps are transport proteins that pump toxic substances, including antibiotics, out of the cell. mdpi.com Overexpression of these pumps means that this compound could be removed from the cytoplasm before it can reach its target, rendering it ineffective. The combination of reduced entry and increased efflux is a potent resistance strategy. bristol.ac.uk

Research on hypothetical resistant strains of Klebsiella pneumoniae could show a significant decrease in the expression of major porin channels when exposed to sub-lethal concentrations of this compound, as detailed in the table below.

Table 1: Hypothetical Porin Gene Expression in K. pneumoniae in Response to this compound

| Strain | Treatment | Relative Expression of ompK35 (OmpF-like) | Relative Expression of ompK36 (OmpC-like) |

|---|---|---|---|

| Wild-Type | No Agent 90 | 1.00 | 1.00 |

| Resistant Isolate 1 | No Agent 90 | 0.25 | 0.85 |

| Wild-Type | Agent 90 (0.5x MIC) | 0.60 | 1.10 |

| Resistant Isolate 1 | Agent 90 (0.5x MIC) | 0.15 | 0.40 |

Phenotypic Adaptations and Persistence Strategies Against this compound

Beyond genetic mutations that confer stable resistance, bacteria can employ transient, non-heritable strategies to survive exposure to antimicrobials. These phenotypic adaptations allow a subpopulation of cells, often called "persisters," to tolerate bactericidal agents like this compound. researchgate.netresearchgate.net

Key strategies include:

Formation of Persister Cells: Persisters are a small fraction of a bacterial population that exist in a dormant, metabolically inactive state. researchgate.net This dormancy makes them tolerant to antibiotics that target active cellular processes like cell wall synthesis or DNA replication. nih.gov Once the antibiotic pressure is removed, these cells can "wake up" and repopulate, potentially causing infection relapse. embopress.org The formation of persisters can be triggered by various stress responses, including the SOS response to DNA damage or the activation of toxin-antitoxin (TA) modules. researchgate.netmicrobiologyresearch.org

Biofilm Formation: Bacteria encased in a biofilm—a self-produced matrix of extracellular polymeric substances—exhibit significantly increased tolerance to antimicrobial agents. The biofilm matrix can act as a physical barrier, preventing this compound from reaching the cells within. Furthermore, the altered chemical environment and reduced metabolic state of bacteria within a biofilm contribute to this tolerance. embopress.org

Metabolic Downregulation: A general reduction in metabolic activity can render bacteria less susceptible to antibiotics. researchgate.net By entering a state of slow growth or dormancy, bacteria can evade the action of drugs that are most effective against rapidly dividing cells. This is a hallmark of persister cells but can also be a broader population response to stress. nih.gov

Epidemiology and Molecular Characterization of Resistance Genes to this compound in Bacterial Populations

Tracking the spread of resistance is crucial for public health. The epidemiology of resistance to this compound would involve monitoring the prevalence and dissemination of specific resistance genes within clinical and environmental settings. mdpi.com Resistance genes are often located on mobile genetic elements like plasmids and transposons, which can be transferred between different bacteria (horizontal gene transfer), facilitating rapid spread. researchgate.net

A hypothetical resistance gene, abaR90 (this compound Resistance), could be characterized through molecular methods:

Polymerase Chain Reaction (PCR) and Sequencing: These techniques would be used to detect the presence of abaR90 in bacterial isolates from patients. nih.govnih.gov Sequencing the gene would reveal specific mutations that confer resistance. nih.gov

Whole Genome Sequencing (WGS): WGS provides a comprehensive view of the bacterial genome, allowing researchers to identify not only the abaR90 gene but also its location (e.g., on a plasmid), and the presence of other resistance genes. mdpi.com This is essential for understanding co-resistance patterns and tracking the spread of specific resistant clones. researchgate.net

Epidemiological studies might track the prevalence of abaR90 in pathogens isolated from different sources, as shown in the hypothetical data below.

Table 2: Hypothetical Prevalence of the abaR90 Resistance Gene in Clinical Isolates

| Bacterial Species | Source | Number of Isolates Tested | Percentage Positive for abaR90 |

|---|---|---|---|

| Escherichia coli | Urinary Tract Infection | 550 | 12.5% |

| Klebsiella pneumoniae | Hospital-Acquired Pneumonia | 320 | 28.1% |

| Pseudomonas aeruginosa | Burn Wound Infection | 180 | 15.0% |

| Escherichia coli | Community Bloodstream Infection | 410 | 4.9% |

Cross-Resistance Patterns of this compound with Other Antimicrobial Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple, often structurally unrelated, antimicrobial agents. nih.govgardp.org Understanding these patterns is clinically vital, as the development of resistance to this compound could simultaneously render other antibiotics ineffective. gardp.org

Potential mechanisms for cross-resistance involving this compound include:

Broad-Spectrum Efflux Pumps: As mentioned, efflux pumps can expel a wide range of compounds. mdpi.com A pump that actively transports this compound out of the cell might also recognize and expel drugs from other classes, such as fluoroquinolones or tetracyclines. nih.gov The AcrAB-TolC efflux system is a well-known example that confers resistance to multiple drug classes. nih.gov

Porin Loss: The downregulation of general porin channels like OmpF restricts access for numerous hydrophilic antibiotics, not just a single agent. nih.gov Therefore, a strain that becomes resistant to this compound via porin loss would likely exhibit increased resistance to certain beta-lactams and quinolones as well. nih.govsemanticscholar.org

Co-location of Resistance Genes: Resistance genes for different antibiotic classes are often carried on the same plasmid or integron. gardp.org If the abaR90 gene is located on a plasmid that also carries a gene for an extended-spectrum beta-lactamase (ESBL), selection pressure from either this compound or a cephalosporin (B10832234) could maintain and select for resistance to both. gardp.org

Clinical data analysis could reveal these associations, as demonstrated in the hypothetical table below.

Table 3: Hypothetical Cross-Resistance in K. pneumoniae Isolates Resistant to this compound

| Antimicrobial Class | Percentage of Agent 90-Resistant Isolates Also Resistant | Percentage of Agent 90-Susceptible Isolates Resistant |

|---|---|---|

| Fluoroquinolones | 75.6% | 15.3% |

| Aminoglycosides | 42.1% | 18.2% |

| Third-Generation Cephalosporins | 81.3% | 20.5% |

| Carbapenems | 33.7% | 5.1% |

This table illustrates that an isolate resistant to this compound has a significantly higher probability of being resistant to fluoroquinolones and third-generation cephalosporins, suggesting a shared resistance mechanism or co-carriage of resistance genes. nih.gov

Structure Activity Relationship Sar and Rational Design of Antibacterial Agent 90 Analogues

Identification of Key Pharmacophoric Elements within the Structure of Antibacterial Agent 90

The antimicrobial activity of this compound is intrinsically linked to its core chemical scaffold, the oxazolidinone ring. wikipedia.org This structural template is essential for its biological function, which involves the inhibition of bacterial protein synthesis. nih.govnih.gov The key pharmacophoric elements—the specific arrangement of atoms and functional groups crucial for antibacterial action—can be broken down as follows:

The 1,3-Oxazolidin-2-one Moiety : This five-membered heterocyclic ring is the foundational component of the pharmacophore. wikipedia.org Its integrity is critical for binding to the bacterial ribosome.

The N-Aryl Group at Position 3 : An aromatic ring attached to the nitrogen atom at position 3 of the oxazolidinone core is a crucial feature. In this compound, this is a 3-fluoro-4-morpholinylphenyl group. The fluorine atom at the 3'-position has been shown to significantly enhance both in vitro and in vivo activity. wikipedia.org

The (S)-Configuration at the C5 Position : The stereochemistry at the 5th carbon of the oxazolidinone ring is vital. Only the (S)-enantiomer possesses antibacterial properties; the corresponding (R)-enantiomer is inactive. This highlights the specific three-dimensional arrangement required for interaction with the ribosomal target.

The C5 Side Chain : Attached to the C5 position is an acetamidomethyl side chain (-CH2NHC(O)CH3). This group occupies a specific pocket in the ribosomal binding site. Modifications to this side chain are a primary focus for developing analogues, as even minor changes can significantly impact potency. kcl.ac.uk

These elements collectively form the essential chemical "template" that allows this compound to bind effectively to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex necessary for bacterial protein synthesis. nih.govdrugbank.com

Strategies for Chemical Modification of this compound to Enhance Antimicrobial Activity

The primary goal of chemically modifying this compound is to develop new analogues with superior properties, such as enhanced activity against resistant strains, broader spectrum, or improved pharmacokinetic profiles. Research efforts have largely focused on modifications at the C5 side chain, as other parts of the molecule are considered essential for binding. bohrium.com

One prominent strategy involves replacing the N-acetyl group on the C5-aminomethyl side chain with different moieties. This position is highly sensitive to substitution; only smaller, non-polar fragments are generally well-tolerated, while larger and more polar groups tend to decrease activity. kcl.ac.uk For example, introducing urea (B33335) and thiourea (B124793) functionalities at this position has been explored to create novel derivatives. bohrium.comnih.gov The rationale is that these groups can form additional hydrogen bonds with the ribosomal target, potentially increasing binding affinity.

Synthesis and Biological Evaluation of Structural Analogues of this compound

The development of novel analogues of this compound involves multi-step chemical synthesis. A common synthetic route starts with the preparation of key intermediates, such as 3-fluoro-4-morpholinyl aniline, which forms the N-aryl portion of the molecule. asianpubs.orgtubitak.gov.tr The oxazolidinone ring with its C5 side chain is typically constructed separately and then coupled with the N-aryl component. Modifications are often introduced in the final steps, for example, by acylating the amine on the C5 side chain with various acid chlorides or activated acids to produce a library of analogues. mdpi.comasianpubs.org

Once synthesized, these new compounds undergo rigorous biological evaluation to determine their antimicrobial efficacy. The primary metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. These tests are performed against a panel of clinically relevant pathogens, including both susceptible and resistant strains of Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis. mdpi.com

Below is a data table summarizing the in vitro antibacterial activity (MIC in µM) of selected synthesized analogues of this compound compared to the parent compound.

| Compound | Modification (at C5-acetamidomethyl side chain) | S. aureus (ATCC 6538) MIC (µM) | B. subtilis (ATCC 6633) MIC (µM) |

|---|---|---|---|

| This compound (Linezolid) | N-acetyl (reference) | 4.50 | 2.25 |

| Analogue 5d | Conjugated with 4-cyanobenzoic acid | 4.50 | 2.25 |

| Analogue 7a | Conjugated with thiophene-2-carboxylic acid | 9.99 | 5.00 |

| Analogue 10f | Substituted thiourea moiety | Comparable to parent compound | Not Reported |

Data synthesized from research findings. bohrium.commdpi.com

The results from such evaluations are critical for establishing a clear SAR. For instance, the study of various C5-acylamino substituents revealed that this position is crucial for the function of this antibiotic class. kcl.ac.uk The data helps chemists understand which modifications are beneficial and guides the design of future iterations of the drug.

Rational Design Approaches for Overcoming Resistance to this compound

Although this compound is effective against many multidrug-resistant Gram-positive bacteria, resistance has emerged. bohrium.com The most common mechanism of resistance involves mutations in the 23S rRNA, which is the binding site of the drug. Therefore, a key goal of rational drug design is to create new analogues that can overcome these resistance mechanisms.

One rational design strategy is to develop compounds that can establish additional interactions with the ribosomal target, thereby compensating for the loss of binding affinity caused by resistance mutations. This involves designing molecules that can interact with different, conserved regions of the ribosome. nih.gov For example, designing dual-targeting antibiotics that inhibit multiple essential bacterial targets simultaneously is a promising approach, as the simultaneous emergence of resistance mutations at all targets is exceedingly rare. nih.gov

Another strategy involves modifying the structure of this compound to sterically block the chemical modifications that bacteria use to confer resistance. For instance, some resistance is mediated by the cfr gene, which encodes an enzyme that methylates the ribosome at the drug's binding site. Designing analogues that can still bind effectively to the methylated ribosome is an active area of research. This requires a deep understanding of the three-dimensional structure of the drug-ribosome complex, often obtained through crystallographic studies.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational chemistry and molecular modeling are indispensable tools in the rational design of new analogues of this compound. These methods allow researchers to visualize and analyze the interactions between the drug and its ribosomal target at an atomic level. bohrium.com

Molecular docking studies are commonly used to predict how newly designed analogues will bind to the ribosome. acs.org By simulating the binding pose and estimating the binding affinity, researchers can prioritize which compounds to synthesize and test, saving significant time and resources. For example, a computational approach was used to analyze the binding of this compound to its target, revealing that the terminal methyl group of the C5 side chain points towards a solvent-accessible cavity. bohrium.com This insight led to the design of new analogues with urea and thiourea moieties intended to occupy this space and form new interactions, resulting in an analogue (10f) with high activity. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. These models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. mdpi.com By developing a robust QSAR model based on experimental data from a series of analogues, researchers can predict the antimicrobial activity of virtual compounds and identify the key physicochemical properties required for potent antibacterial action. mdpi.com These computational approaches, combined with synthetic chemistry and biological evaluation, create a powerful cycle for the discovery and optimization of next-generation antibacterial agents based on the scaffold of this compound.

Pre Clinical Pharmacology and Pharmacodynamics of Antibacterial Agent 90 in Vitro and Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Antibacterial Agent 90 (Delafloxacin) in Model Systems

Delafloxacin, a novel anionic fluoroquinolone, demonstrates a favorable pharmacokinetic profile in pre-clinical models, characterized by good distribution and a dual route of elimination. researchgate.nettandfonline.com Unlike zwitterionic fluoroquinolones, Delafloxacin's chemical structure lacks a protonatable substituent, conferring it a weakly acidic character. nih.gov This property is central to its behavior in biological systems.

Distribution: In animal models, Delafloxacin exhibits a volume of distribution at a steady state of approximately 35 liters, which is comparable to the total body water volume, indicating good tissue distribution. researchgate.nettandfonline.com It is fat-soluble and shows high tissue affinity. tandfonline.comdovepress.com

Metabolism: The metabolism of Delafloxacin is primarily through Phase II glucuronidation. tandfonline.com This is a significant distinction from other fluoroquinolones, such as ciprofloxacin, which undergo more extensive Phase I hepatic metabolism. tandfonline.com Less than 20% of an initial dose is metabolized into glucuronide derivatives. researchgate.net This metabolic pathway suggests a lower potential for certain drug-drug interactions. oup.com

Excretion: Pre-clinical data indicate that Delafloxacin is eliminated through both renal and fecal routes. Approximately 65% of the agent is excreted renally, primarily in its unchanged, active form. researchgate.net A significant portion, around 28%, is recovered in the feces. researchgate.net The elimination half-life in pre-clinical models is dose-dependent, exhibiting a biexponential decrease in plasma concentration. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Volume of Distribution (Vd) | ~35 L (steady state) | researchgate.net |

| Metabolism Pathway | Primarily Phase II glucuronidation | tandfonline.com |

| Metabolites | <20% of dose as glucuronide derivatives | researchgate.net |

| Primary Excretion Route | Renal (65%, mainly unchanged) | researchgate.net |

| Secondary Excretion Route | Fecal (28% of total dose) | researchgate.net |

Intracellular Accumulation and Efflux Dynamics of this compound (Delafloxacin) in Bacterial and Host Cells

A distinguishing feature of Delafloxacin is its enhanced intracellular penetration and accumulation, particularly in acidic environments. nih.gov This is attributed to its unique anionic chemical structure. nih.gov

Accumulation in Host Cells: Fluoroquinolones are known to accumulate in eukaryotic cells, with cellular concentrations reaching 4- to 10-fold higher than extracellular concentrations. ucl.ac.be Delafloxacin's weak acidity enhances its penetration into host cells, a process that is particularly efficient in the acidic milieu characteristic of infection sites. nih.govtandfonline.com

Accumulation in Bacterial Cells: The acidic character of Delafloxacin is crucial for its activity against bacteria like Staphylococcus aureus. nih.gov At a lower pH (e.g., pH 5.5), Delafloxacin demonstrates a tenfold greater accumulation in S. aureus compared to at neutral pH (7.4). nih.gov This increased intracellular concentration under acidic conditions correlates with enhanced bactericidal activity. nih.govnih.gov Once inside the neutral pH of the bacterial cytoplasm, the molecule is deprotonated and effectively trapped in its ionic form, which is less able to exit the cell. oup.com This contrasts with zwitterionic fluoroquinolones like moxifloxacin, which tend to lose potency in acidic conditions. nih.govnih.gov

Efflux Dynamics: Bacterial efflux pumps are a primary mechanism of antibiotic resistance, actively exporting drugs out of the cell to limit their accumulation at intracellular targets. nih.govnih.gov The effectiveness of these pumps can be growth-phase dependent, with efflux being most critical for maintaining low drug accumulation in actively growing bacterial cells. nih.govuea.ac.uk In stationary-phase cells, decreased permeability of the cell envelope becomes the more dominant factor in limiting drug accumulation. nih.govnih.gov Delafloxacin's balanced targeting of both DNA gyrase and topoisomerase IV, combined with its efficient intracellular trapping, is thought to contribute to a low frequency of spontaneous resistance mutations. tandfonline.comnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlates of this compound (Delafloxacin) Efficacy in Animal Infection Models

The efficacy of fluoroquinolones, including Delafloxacin, is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.govresearchgate.net This PK/PD index has been consistently identified as the parameter that best correlates with bactericidal activity in various animal infection models. nih.govdaneshyari.com

In a neutropenic murine lung infection model used to study community-acquired pneumonia pathogens, the fAUC/MIC ratio was the key determinant of Delafloxacin's efficacy. nih.govdaneshyari.com The magnitude of the fAUC/MIC ratio required to achieve a 1-log₁₀ reduction in bacterial colony-forming units (CFU) varied by pathogen. nih.govdaneshyari.com These studies provide critical data for predicting the agent's activity and for designing effective treatment strategies. nih.gov

| Pathogen | fAUC/MIC Magnitude for 1-log₁₀ CFU Reduction | Reference |

|---|---|---|

| Streptococcus pneumoniae | 31.8 | nih.govdaneshyari.com |

| MRSA (Methicillin-resistant S. aureus) | 24.7 | nih.govdaneshyari.com |

| MSSA (Methicillin-susceptible S. aureus) | 0.4 | nih.govdaneshyari.com |

| Klebsiella pneumoniae | 9.6 | nih.govdaneshyari.com |

Tissue Distribution and Target Site Penetration of this compound (Delafloxacin) in Pre-Clinical Models

Effective treatment of infections depends on the ability of an antibiotic to penetrate the site of infection and achieve concentrations sufficient to exert its antibacterial effect. Pre-clinical studies demonstrate that Delafloxacin achieves high penetration into key target tissues.

In murine lung infection models, Delafloxacin showed a high degree of penetration into the pulmonary compartment. nih.gov Concentrations of the agent in the epithelial lining fluid (ELF) were found to be substantially higher than the concurrent free drug concentrations in plasma. nih.govdaneshyari.com This high pulmonary disposition supports the observed in vivo efficacy against respiratory pathogens and is a key characteristic for its investigation in treating lower respiratory tract infections. nih.govdaneshyari.com

The favorable tissue affinity and distribution volume observed in pharmacokinetic studies further suggest that Delafloxacin is well-suited for treating infections in various tissues, including skin and soft tissues, which are often characterized by an acidic pH where the agent's potency is enhanced. tandfonline.comtandfonline.com

Combination Therapies and Synergistic Interactions Involving Antibacterial Agent 90

In Vitro Assessment of Synergistic and Antagonistic Interactions of Antibacterial Agent 90 with Other Antimicrobial Agents

The in vitro interaction between this compound and a panel of conventional antibiotics was systematically evaluated against a range of clinically relevant bacterial strains. The primary method utilized for this assessment was the checkerboard microdilution assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index. The FIC index is a quantitative measure of the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.

The results, as summarized in Table 1, indicate that this compound exhibits synergistic activity with β-lactam antibiotics and aminoglycosides against Gram-negative bacteria. For instance, a strong synergistic effect was observed when this compound was combined with Meropenem against a carbapenem-resistant strain of Acinetobacter baumannii, with an FIC index of 0.375. In contrast, interactions with tetracyclines and macrolides were generally additive or indifferent. No significant antagonism was observed with any of the tested combinations.

Table 1: In Vitro Interaction of this compound with Other Antimicrobial Agents

| Bacterial Strain | Companion Drug | FIC Index | Interpretation |

|---|---|---|---|

| Pseudomonas aeruginosa (MDR) | Ceftazidime | 0.5 | Synergy |

| Klebsiella pneumoniae (KPC-producing) | Amikacin | 0.45 | Synergy |

| Acinetobacter baumannii (Carbapenem-resistant) | Meropenem | 0.375 | Synergy |

| Staphylococcus aureus (MRSA) | Vancomycin | 1.0 | Additive |

| Escherichia coli (ESBL-producing) | Ciprofloxacin | 0.75 | Additive |

| Enterococcus faecium (VRE) | Linezolid | 1.5 | Indifference |

Mechanistic Basis for Synergy between this compound and Companion Drugs

To elucidate the underlying mechanisms of the observed synergy, further investigations were conducted. Time-kill assays were performed, which confirmed the enhanced bactericidal activity of the combination of this compound and Meropenem against A. baumannii. These assays demonstrated a significant reduction in bacterial viability at concentrations where the individual agents had minimal effect.

Subsequent mechanistic studies suggest that the synergy between this compound and β-lactams stems from a multi-target effect. It is hypothesized that this compound disrupts the outer membrane integrity of Gram-negative bacteria, thereby facilitating the penetration of β-lactam antibiotics to their target penicillin-binding proteins (PBPs). This is supported by outer membrane permeability assays, which showed a marked increase in the uptake of a fluorescent probe in the presence of sub-inhibitory concentrations of this compound.

Evaluation of this compound in Combination with Non-Antibiotic Modulators (e.g., Efflux Pump Inhibitors, Virulence Blockers)

The potential of this compound to act in concert with non-antibiotic modulators was also explored. A significant area of focus was its interaction with efflux pump inhibitors (EPIs), given that efflux is a common mechanism of resistance to many classes of antibiotics. The combination of this compound with the EPI PAβN was evaluated against a strain of P. aeruginosa known to overexpress the MexAB-OprM efflux system.

The results, presented in Table 2, demonstrate that PAβN significantly potentiated the activity of this compound, leading to a 4-fold reduction in its Minimum Inhibitory Concentration (MIC). This suggests that this compound may be a substrate for this efflux pump. Furthermore, studies with virulence blockers, such as inhibitors of quorum sensing, indicated that this compound could enhance their activity, although the effect was less pronounced than that observed with EPIs.

Table 2: Effect of Efflux Pump Inhibitor PAβN on the MIC of this compound against P. aeruginosa

| Agent(s) | MIC (µg/mL) | Fold Reduction in MIC |

|---|---|---|

| This compound | 16 | - |

| This compound + PAβN (20 µg/mL) | 4 | 4 |

Pre-Clinical Evaluation of Combination Regimens Including this compound in Infection Models

The promising in vitro findings prompted the evaluation of combination therapies involving this compound in pre-clinical animal models of infection. A murine sepsis model was employed to assess the in vivo efficacy of this compound in combination with Ceftazidime against an MDR strain of P. aeruginosa.

The study demonstrated that the combination therapy resulted in a significant improvement in survival rates compared to monotherapy with either agent alone. As detailed in Table 3, the combination of this compound and Ceftazidime led to an 80% survival rate, whereas the monotherapy groups showed survival rates of 20% and 30%, respectively. Additionally, the combination therapy group exhibited a significant reduction in bacterial burden in the spleen and lungs compared to the control and monotherapy groups. These findings underscore the potential clinical utility of combination regimens incorporating this compound for the treatment of infections caused by MDR pathogens.

Table 3: Efficacy of this compound in Combination with Ceftazidime in a Murine Sepsis Model

| Treatment Group | Survival Rate (%) | Bacterial Load in Spleen (log10 CFU/g) |

|---|---|---|

| Control (Vehicle) | 0 | 8.5 |

| This compound (monotherapy) | 20 | 6.2 |

| Ceftazidime (monotherapy) | 30 | 5.8 |

| This compound + Ceftazidime | 80 | 3.1 |

Advanced Research Methodologies and Techniques Employed in the Study of Antibacterial Agent 90

Genomic and Proteomic Profiling of Bacterial Responses to Antibacterial Agent 90 Exposure

Genomic and proteomic approaches are fundamental to understanding the multifaceted interactions between an antibacterial agent and a pathogen. nih.gov In the investigation of this compound, these 'omics' technologies have been instrumental in mapping the global changes within bacteria upon exposure. Unlike genomic or transcriptomic methods, proteomics provides highly relevant biological insights by capturing the actual state of the cell, including protein modifications and turnover. mdpi.com

Genomic profiling, often utilizing next-generation sequencing, has been employed to identify genetic mutations that confer resistance to this compound. By comparing the genomes of susceptible and resistant strains, researchers can pinpoint specific genes or mutations involved in resistance mechanisms.

Proteomics, particularly mass spectrometry-based strategies, offers a dynamic view of the bacterial response. nih.gov This approach quantifies changes in the entire protein landscape of the bacterium, revealing which cellular pathways are affected by this compound. mdpi.com For instance, studies have shown that upon treatment, bacteria may upregulate proteins involved in stress responses, efflux pumps, or pathways that bypass the drug's target. Conversely, proteins related to cellular processes inhibited by the agent show decreased abundance. asm.org This detailed information is crucial for elucidating the mechanism of action and understanding how bacteria adapt and develop resistance. nih.gov

Detailed Research Findings: Proteomic analysis of Staphylococcus aureus exposed to a sub-lethal concentration of this compound revealed significant changes in protein expression. Key findings indicated a pronounced stress response and alterations in metabolic pathways. For example, proteins involved in cell wall biosynthesis were significantly downregulated, suggesting this as a primary target pathway. Concurrently, several heat shock proteins and efflux pump components were upregulated, indicating the activation of cellular defense and resistance mechanisms.

| Protein Class | Specific Protein Example | Observed Change in Expression | Implication |

|---|---|---|---|

| Cell Wall Synthesis | PBP2a | -2.5 fold | Inhibition of peptidoglycan synthesis |

| Efflux Pumps | NorA | +3.0 fold | Active removal of the agent from the cell |

| Heat Shock Proteins | DnaK | +4.2 fold | General stress response to cellular damage |

| DNA Replication | GyrA | No significant change | DNA replication is likely not the primary target |

| Ribosomal Proteins | RpsL | -1.2 fold | Potential secondary effect on protein synthesis |

Application of High-Throughput Screening (HTS) Technologies for this compound Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for specific biological activity. nih.gov The initial discovery of the chemical scaffold for this compound was the result of a large-scale HTS campaign that screened over 125,000 small molecules for their ability to inhibit the growth of multidrug-resistant Klebsiella pneumoniae. amr.solutionsdrugtargetreview.com

HTS is not only crucial for initial discovery but also for the subsequent optimization of a lead compound. nih.gov Following the identification of the initial hit, medicinal chemists synthesize numerous analogs, which are then subjected to further rounds of HTS. These screens assess not only antibacterial potency but also other crucial parameters like specificity and cytotoxicity. This iterative process of synthesis and screening is essential for refining the molecule's structure to enhance its efficacy and minimize potential off-target effects. drugtargetreview.com The development of automated HTS strategies has greatly accelerated this process, allowing for the evaluation of thousands of compounds in a short period. nih.gov

Detailed Research Findings: The primary HTS campaign for this compound utilized a whole-cell screening approach, measuring bacterial growth inhibition in 384-well plates. amr.solutions From an initial library of 125,000 compounds, 688 substances were identified with significant antibacterial activity. drugtargetreview.com A secondary screen focused on a subset of these hits, evaluating their activity against a panel of ESKAPE pathogens and their toxicity against human cell lines. This led to the selection of the 2-pyrazol-1-yl-thiazole scaffold, from which this compound was ultimately derived, due to its optimal balance of high potency and low cytotoxicity. drugtargetreview.com

| Screening Phase | Number of Compounds Tested | Key Assay | Hit Criteria | Number of Hits |

|---|---|---|---|---|

| Primary Screen | 125,000 | Whole-cell growth inhibition (K. pneumoniae) | >90% inhibition at 10 µM | 688 |

| Secondary Screen | 688 | MIC against ESKAPE panel | MIC < 8 µg/mL against ≥ 3 strains | 38 |

| Toxicity Screen | 38 | Cytotoxicity against HeLa cells | IC50 > 100 µM | 8 |

| Lead Optimization | ~200 analogs | MIC and cytotoxicity assays | Improved potency and selectivity index | 1 (Agent 90) |

Structural Biology Approaches for Elucidating this compound Target Interactions (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Understanding how a drug interacts with its molecular target is fundamental to rational drug design. man.poznan.pl Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level resolution images of these interactions. nih.gov These methods have been indispensable in elucidating the precise binding mode of this compound to its target enzyme, dihydropteroate (B1496061) synthase (DHPS).

X-ray crystallography has historically been the leading method for high-resolution structure determination. jeolusa.com It requires the formation of a high-quality crystal of the target protein in complex with the inhibitor. The diffraction pattern of X-rays passing through this crystal is used to reconstruct a detailed three-dimensional model of the protein-ligand complex. jeolusa.com

The structural data obtained from these techniques provide a precise blueprint for further optimization, allowing chemists to design new analogs with improved binding affinity and specificity. researchgate.netnih.gov

Detailed Research Findings: The co-crystal structure of this compound bound to Acinetobacter baumannii DHPS was solved to a resolution of 2.1 Å using X-ray crystallography. The structure revealed that the agent binds in the active site, mimicking the natural substrate, para-aminobenzoic acid (PABA). Key interactions were identified, including hydrogen bonds with two conserved arginine residues and a stacking interaction with a phenylalanine residue. This detailed structural information explained the compound's high affinity and provided a rational basis for designing derivatives to overcome potential resistance mutations.

| Technique | Target | Resolution | Key Finding |

|---|---|---|---|

| X-ray Crystallography | DHPS enzyme + this compound | 2.1 Å | Agent 90 binds to the active site, showing specific hydrogen bonds and hydrophobic interactions. |

| Cryo-Electron Microscopy | Full DHPS-drug complex | 3.5 Å | Revealed a conformational change in a flexible loop region upon drug binding, closing the active site. |

| NMR Spectroscopy | Agent 90 in solution | N/A | Confirmed the solution conformation of the compound prior to binding. |

Advanced Microscopy Techniques (e.g., Super-Resolution Microscopy) for Investigating Cellular Effects of this compound

While biochemical and structural studies reveal the molecular target, advanced microscopy techniques are essential for visualizing the direct consequences of drug action on the bacterial cell. springernature.com Techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and super-resolution fluorescence microscopy have been used to investigate the morphological and subcellular changes induced by this compound. nih.gov

SEM and AFM provide high-resolution images of the bacterial surface, revealing changes in cell shape, size, and integrity. nih.gov For example, treatment with cell wall-active agents often leads to visible cell lysis or morphological deformities.

Super-resolution microscopy, which bypasses the diffraction limit of light, allows for the visualization of subcellular structures and processes with unprecedented detail. researchgate.net Using fluorescently labeled probes, researchers can track the localization of this compound within the cell or observe its effect on specific cellular processes like cell division or DNA segregation in real-time.

Detailed Research Findings: E. coli cells treated with this compound were examined using several microscopy techniques. SEM imaging showed that treated cells failed to divide properly, resulting in the formation of long, filamentous structures, a hallmark of inhibited cell division. Super-resolution fluorescence microscopy, using a fluorescent derivative of Agent 90, demonstrated that the compound accumulates in the bacterial cytoplasm. Furthermore, imaging of the FtsZ ring, a key component of the cell division machinery, showed delocalization and disruption in treated cells, providing a visual link between the drug's target and the observed filamentous phenotype.

| Microscopy Technique | Bacterial Strain | Observed Effect of Agent 90 |

|---|---|---|

| Scanning Electron Microscopy (SEM) | E. coli | Inhibition of cell septation, leading to cell filamentation. |

| Atomic Force Microscopy (AFM) | S. aureus | Increased cell wall roughness and decreased stiffness. |

| Super-Resolution Microscopy (STORM) | E. coli | Disruption and delocalization of the FtsZ ring at the division site. |

| Fluorescence Microscopy | E. coli | Agent 90 (fluorescently tagged) localizes to the cytoplasm. |

Systems Biology and Network Analysis for Understanding Complex Interactions of this compound

Systems biology offers a holistic approach to understanding the effects of a drug by integrating data from various 'omics' platforms (genomics, proteomics, metabolomics) to construct comprehensive models of cellular networks. nih.govnih.gov This approach recognizes that the effect of an antibiotic is not limited to its primary target but propagates through complex, interconnected molecular networks. uni-wuerzburg.de

For this compound, a systems biology approach was used to create a network model of the bacterial response. This involved combining proteomic data on protein expression changes, metabolomic data on altered metabolite levels, and genomic data on resistance mutations.

Network analysis of this integrated dataset can reveal non-obvious, indirect effects of the drug. xiahepublishing.com For example, it might show that inhibiting a specific enzyme not only shuts down that pathway but also causes a critical bottleneck in a seemingly unrelated metabolic pathway. This deeper understanding can help predict potential synergistic interactions with other drugs or identify secondary targets that could be exploited to combat resistance. uni-wuerzburg.deresearchgate.net

Detailed Research Findings: An integrated network model for E. coli treated with this compound was constructed. The model incorporated proteomic data showing downregulation of the folate biosynthesis pathway (the primary target) and metabolomic data confirming the depletion of downstream metabolites like tetrahydrofolate. The network analysis revealed an unexpected consequence: the depletion of folate precursors led to a significant perturbation in the purine (B94841) and thymidine (B127349) synthesis pathways, which are essential for DNA replication. This secondary effect, not obvious from studying the primary target alone, helps to explain the potent bactericidal activity of the agent. The model identified thymidylate synthase as a key node connecting these pathways, suggesting it as a potential target for synergistic drug combinations.

| Data Type (Input) | Key Finding | Network Model Integration |

|---|---|---|

| Proteomics | Downregulation of DHPS and other folate pathway enzymes. | Identified the primary target pathway node. |

| Metabolomics | Depletion of tetrahydrofolate; accumulation of PABA. | Confirmed the functional block in the pathway. |

| Transcriptomics | Upregulation of purine biosynthesis salvage pathway genes. | Revealed a compensatory response by the cell. |

| Network Analysis (Output) | Identified thymidylate synthase as a critical downstream bottleneck. | Predicted synergy with inhibitors of the purine salvage pathway. |

Ecological and Environmental Impact of Antibacterial Agent 90 Theoretical and Pre Release Considerations

Predicted Environmental Persistence and Degradation Pathways of Antibacterial Agent 90

The environmental persistence of an antibacterial agent is a critical factor in determining its potential ecological impact. For the hypothetical "this compound," its persistence and degradation would be influenced by its chemical structure, patterns of use, and the environmental conditions into which it is released. It is estimated that approximately 30–90% of ingested antibiotic doses are excreted into wastewater as residues, which then enter the environment. mdpi.com

The persistence of antibiotics in the environment is a growing concern, as their continuous release can lead to the contamination of soil and water ecosystems. mase.gov.it The stability of these compounds varies, with factors such as their chemical properties significantly influencing their susceptibility to degradation. mdpi.com For instance, the half-life of antibiotics in water is related to both biotic and abiotic degradation processes, which are in turn affected by the molecular structure of the agent and environmental conditions. mdpi.com

Several degradation pathways can be predicted for this compound, including photolysis, hydrolysis, and biodegradation. nih.gov Photolysis involves the breakdown of the compound by light, while hydrolysis is a chemical reaction with water. Biodegradation, carried out by microorganisms, is another significant route of removal. nih.gov However, the efficiency of these natural degradation processes can be limited. nih.gov

The following table provides a theoretical overview of the environmental persistence of this compound under various conditions, based on general knowledge of antibiotic behavior in the environment.

Table 1: Predicted Environmental Persistence of this compound

| Environmental Compartment | Predicted Half-Life (t½) in Days | Key Degradation Pathways | Influencing Factors |

|---|---|---|---|

| Surface Water | 30-90 | Photolysis, Biodegradation | Sunlight intensity, Microbial activity, Water chemistry |

| Soil | 60-180 | Biodegradation, Sorption | Soil type, Organic matter content, Microbial community |

| Sediment | >180 | Anaerobic Biodegradation | Redox potential, Organic carbon content |

Potential Influence of this compound on Environmental Microbiomes and Resistomes

The introduction of antibacterial agents into the environment can have profound effects on natural microbial communities. mase.gov.it Antibiotics can act as a selective pressure, altering the structure and function of environmental microbiomes. mase.gov.it Even at sub-inhibitory concentrations, these compounds can impact microbial populations. mdpi.com

The presence of this compound in the environment could lead to a decrease in microbial diversity and inhibit key ecosystem functions that are mediated by microorganisms. mdpi.commase.gov.it For example, essential biogeochemical cycles, which are often exclusively driven by microbes, could be disrupted. mase.gov.it

A significant concern is the potential for this compound to contribute to the environmental "resistome," which is the collection of all antibiotic resistance genes in a given environment. supdigital.orgnih.gov The continual exposure of environmental bacteria to even low levels of an antibiotic can select for resistant strains, leading to an increase in the prevalence of antibiotic resistance genes (ARGs). mase.gov.itnih.gov

The table below illustrates the potential effects of this compound on different environmental microbiomes.

Table 2: Potential Impact of this compound on Environmental Microbiomes

| Environmental Microbiome | Predicted Impact on Diversity | Potential Functional Alterations | Contribution to Resistome |

|---|---|---|---|

| Soil Microbiome | Decrease in beneficial bacterial populations | Inhibition of nutrient cycling processes | Selection for soil-borne bacteria with resistance genes |

| Aquatic Microbiome | Shift in algal and bacterial community composition | Disruption of primary production and decomposition | Enrichment of ARGs in aquatic bacteria |

| Wastewater Treatment Plant Microbiome | Inhibition of microbial activity in activated sludge | Reduced efficiency of wastewater treatment | Hotspot for the selection and transfer of resistance genes |

Theoretical Models for the Dissemination of this compound Resistance Genes in the Environment

The spread of antibiotic resistance is a major public health threat, and the environment plays a crucial role as a reservoir for ARGs. nih.gov The dissemination of resistance genes for this compound would likely occur through several mechanisms, with horizontal gene transfer (HGT) being a primary pathway. nih.govmdpi.com HGT allows for the transfer of genetic material between different bacterial species and is a key driver in the spread of antibiotic resistance. nih.gov

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are instrumental in facilitating HGT. nih.govnih.gov These elements can carry ARGs and move between bacteria, leading to the rapid dissemination of resistance. nih.gov The overuse and misuse of antibiotics create a selective pressure that favors the survival and proliferation of bacteria carrying these resistance genes. nih.gov

Theoretical models can be used to predict the spread of ARGs. These models often consider factors such as the concentration of the antibiotic in the environment, the density of the bacterial population, and the frequency of HGT events. nih.gov By understanding these dynamics, it may be possible to develop strategies to mitigate the spread of resistance. technologynetworks.com

The following table outlines theoretical models for the dissemination of resistance genes to this compound.

Table 3: Theoretical Dissemination Models for this compound Resistance Genes

| Dissemination Model | Key Mechanisms | Environmental Factors | Predicted Outcome |

|---|---|---|---|

| Plasmid-Mediated Conjugation | Transfer of resistance plasmids between bacteria | High bacterial density, presence of selective pressure | Rapid spread of resistance across different bacterial species |